2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, and an ethyl chain linking furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Nucleophilic Substitution: Starting with 2-chloro-6-fluorobenzoyl chloride, the compound undergoes nucleophilic substitution with an amine derivative containing the furan and thiophene moieties.
Coupling Reactions: The intermediate product is then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to introduce the furan and thiophene rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the benzamide core enhance its binding affinity and specificity. The furan and thiophene rings contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-[2-(furan-2-yl)ethyl]benzamide
- 2-chloro-6-fluoro-N-[2-(thiophen-3-yl)ethyl]benzamide
- 2-chloro-6-fluoro-N-[2-(pyridin-2-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings. This dual heterocyclic system enhances its chemical versatility and potential biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKBBZMQUYKECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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